(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole
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Overview
Description
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-d][1,3,2]dioxaborole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole typically involves the reaction of 4-methylphenylboronic acid with a suitable thieno[3,4-d][1,3,2]dioxaborole precursor under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. The reaction conditions include temperatures ranging from 80°C to 120°C and reaction times of 12 to 24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-2-Phenyl-tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole
- (3aR,6aS)-2-(4-Chlorophenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole
Uniqueness
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
62729-35-5 |
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Molecular Formula |
C11H13BO2S |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
(3aS,6aR)-2-(4-methylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3,2]dioxaborole |
InChI |
InChI=1S/C11H13BO2S/c1-8-2-4-9(5-3-8)12-13-10-6-15-7-11(10)14-12/h2-5,10-11H,6-7H2,1H3/t10-,11+ |
InChI Key |
YGEUIKVQBMFQQB-PHIMTYICSA-N |
Isomeric SMILES |
B1(O[C@@H]2CSC[C@@H]2O1)C3=CC=C(C=C3)C |
Canonical SMILES |
B1(OC2CSCC2O1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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